molecular formula C16H12ClNO B12339137 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

Cat. No.: B12339137
M. Wt: 269.72 g/mol
InChI Key: FJKJWPPCRCHVPY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzoyl chloride with acetophenone in the presence of a base such as sodium hydride can lead to the formation of the desired isoxazole ring . The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C16H12ClNO/c1-11-15(12-7-9-14(17)10-8-12)16(18-19-11)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

FJKJWPPCRCHVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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